Cas no 18296-44-1 (Valepotriate)

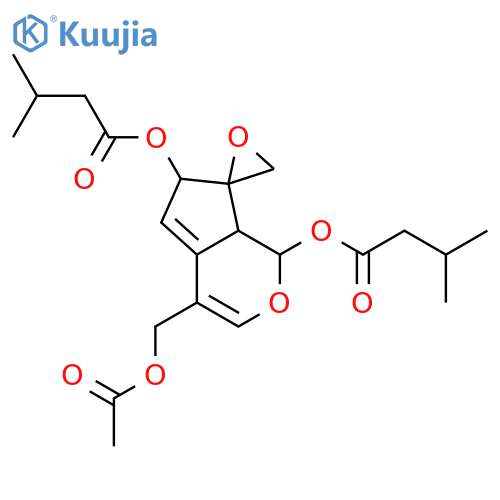

Valepotriate structure

商品名:Valepotriate

Valepotriate 化学的及び物理的性質

名前と識別子

-

- Valtrate

- [(1S,6S,7aS)-4-(Acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate

- Valepotriate

- VALTRATE(P)(PLEASE CALL)

- HalazuchroMe B

- tolterodine

- ValepotriatuM

- ValtratuM

- VALTRATE(P)

- (1S,7R)-4-Acetoxymethyl-6,7aα-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1α,6α-diol 1,6-bis(3-methylbutanoate)

- [(7R,7As)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-o

- Valtrato

- Valtrats

- L3JQ035X9B

- [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate

- Valtrate [INN]

- Valtrats [German]

- Valtratum [INN-Latin]

- Valtrato [INN-Spanish]

- MEGxp0_000900

- 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisova

- VALTRATE [WHO-DD]

- SCHEMBL1073699

- EINECS 242-174-2

- MFCD00868024

- CHEMBL402061

- V-2700

- Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-6,7a-dihydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester, (1S-(1-alpha,6-alpha,7-beta,7a-alpha))-

- MS-27416

- HY-N0718

- (1S,2'R,6S)-4-(acetoxymethyl)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)

- AC-34887

- CCRIS 5795

- Butanoic acid, 3-methyl-, 1,1'-[(1S,2'R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diyl] ester

- BDIAUFOIMFAIPU-KVJIRVJXSA-N

- C09801

- (1S,6S,7R,7aS)-4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)

- (7S)-4-Acetoxymethyl-1,6,7,7a-tetrahydro-1alpha,6alpha-bis(isovaleroyl)cyclopent(c)pyran-7-spiro-2-oxiran

- BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-.ALPHA.,6-.ALPHA,,7- .BETA.,7A-.ALPHA.))-

- ACon0_000478

- DTXSID501031053

- AKOS015896850

- [(1S,6S,7R,7aS)-4-(acetoxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate

- Baldrisedon

- 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisovalerate

- NS00051977

- UNII-L3JQ035X9B

- LMPR0102070015

- 4-Acetoxymethyl-1,6,7,7a-tetrahydro-1,6-bis(isovaleryloxy)cyclopenta(c)pyran-7-spiro-2'-oxiran

- VALTRATE [MART.]

- CHEBI:9928

- VALTRATE (MART.)

- 3a,4-Dihydro-3,4-dihydroxyspiro(benzofuran-2(3H),2'-oxirane)-6-methanol 6-acetate 3,4-diisovalerate

- Q27108520

- CS-0009735

- BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-alpha,6-.ALPHA,,7-beta,7A-alpha))-

- 18296-44-1

- Halazuchome B

- Tri(deacyl)valtrate; 1,7-Bis-O-(3-methylbutanoyl), 11-Ac

- DA-68523

-

- MDL: MFCD00868024

- インチ: 1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1

- InChIKey: BDIAUFOIMFAIPU-KVJIRVJXSA-N

- ほほえんだ: O1C([H])([H])[C@@]21[C@]([H])(C([H])=C1C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])O[C@]([H])([C@]21[H])OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 422.194068g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 回転可能化学結合数: 11

- どういたいしつりょう: 422.194068g/mol

- 単一同位体質量: 422.194068g/mol

- 水素結合トポロジー分子極性表面積: 101Ų

- 重原子数: 30

- 複雑さ: 765

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 422.5

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 525.9±50.0 °C at 760 mmHg

- フラッシュポイント: 226.5±30.2 °C

- 屈折率: 1.528

- PSA: 100.66000

- LogP: 2.66210

- じょうきあつ: No data available

Valepotriate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Valepotriate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N0718-1mg |

Valepotriate |

18296-44-1 | 99.40% | 1mg |

¥690 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-1mg |

Valepotriate |

18296-44-1 | 99.38% | 1mg |

¥ 623 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-25mg |

Valepotriate |

18296-44-1 | 99.38% | 25mg |

¥ 3390 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-5 mg |

Valepotriate |

18296-44-1 | 97.29% | 5mg |

¥1815.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D511497-100mg |

Valepotriate |

18296-44-1 | ³98% | 100mg |

$425 | 2024-05-24 | |

| TRC | V096150-500mg |

Valtrate |

18296-44-1 | 500mg |

$ 2955.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473975-50 mg |

Valtrate, |

18296-44-1 | 50mg |

¥4,137.00 | 2023-07-10 | ||

| MedChemExpress | HY-N0718-20mg |

Valepotriate |

18296-44-1 | 99.93% | 20mg |

¥5710 | 2023-06-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-473975A-500 mg |

Valtrate, |

18296-44-1 | 500MG |

¥31,678.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83949-10MG |

18296-44-1 | 10MG |

¥6616.59 | 2023-01-06 |

Valepotriate 関連文献

-

Soumen Payra,Arijit Saha,Subhash Banerjee RSC Adv. 2016 6 12402

-

He-Hai Jiang,Fa-Wu Dong,Jun Zhou,Jiang-Miao Hu,Jian Yang,Yin Nian RSC Adv. 2017 7 45878

-

Jing Qu,Shi-Shan Yu,Dan Du,Ya-Dan Wang RSC Adv. 2013 3 10078

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:18296-44-1)Valtrate

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:18296-44-1)Valepotriate

清らかである:99%/99%

はかる:20mg/0.1ml

価格 ($):241.0/179.0